1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride
Overview
Description
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride is a compound that features a trifluoromethyl group attached to a phenoxyethyl chain, which is further connected to an imidazole ring
Preparation Methods
The synthesis of 1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted imidazole derivatives .
Scientific Research Applications
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity . This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride can be compared with other similar compounds, such as:
1-{2-[3-(trifluoromethyl)phenoxy]ethyl}pyrrolidine hydrochloride: This compound has a pyrrolidine ring instead of an imidazole ring, which may result in different biological activities and applications.
3-trifluoromethyl-1,2,4-triazoles:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenoxy]ethyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O.ClH/c13-12(14,15)10-2-1-3-11(8-10)18-7-6-17-5-4-16-9-17;/h1-5,8-9H,6-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITNOJCRTWCJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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